molecular formula C12H15NO2 B249661 3-methoxy-2-propyl-3H-isoindol-1-one

3-methoxy-2-propyl-3H-isoindol-1-one

Cat. No.: B249661
M. Wt: 205.25 g/mol
InChI Key: JJVHSJSOZWDQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-propyl-3H-isoindol-1-one is a chemical compound offered for research and development purposes. This product is strictly for laboratory and in-vitro use and is not intended for human, veterinary, diagnostic, or therapeutic applications. While specific pharmacological data for this exact molecule is limited in public sources, it belongs to a class of substituted isoindol-1-ones known to be of significant interest in medicinal chemistry. Structural analogues, particularly 3-alkyl-2,3-dihydro-1H-isoindol-1-ones, have been investigated as novel anti-ischemic stroke agents due to their potent antiplatelet aggregation and antioxidant activities . These related compounds have demonstrated efficacy in models of cerebral ischemia, showing an ability to reduce infarct size and improve neurobehavioral deficits, with some derivatives exhibiting superior bioavailability compared to existing treatments . The presence of the methoxy and propyl substituents on the isoindol-one core suggests potential for varied biological activity and physicochemical properties, making it a compound of interest for further exploration in pharmaceutical and chemical research. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methoxy-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3

InChI Key

JJVHSJSOZWDQMJ-UHFFFAOYSA-N

SMILES

CCCN1C(C2=CC=CC=C2C1=O)OC

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=O)OC

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Derivative as a Precursor

A reported approach involves reacting 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C. For the target compound, modifying this protocol to use 3-amino-4-methoxyphthalic acid and propylamine could yield the isoindole skeleton. The methoxy group is introduced prior to cyclization via O-methylation of a phenolic intermediate using iodomethane and potassium carbonate.

Reaction Conditions

  • Reactants : 3-Amino-4-methoxyphthalic acid, propylamine

  • Solvent : Acetic acid

  • Base : Triethylamine (neutralizes HCl byproduct)

  • Temperature : 120°C, 12–24 hours

Stereoselective Introduction of the Methoxy Group

Mitsunobu Reaction for Chiral Induction

The (3S) configuration is achieved using a Mitsunobu reaction with a chiral alcohol precursor. For example, treating 3-hydroxyisoindolin-1-one with methanol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in THF at 0–25°C inverts the hydroxyl group’s configuration, yielding the S-enantiomer.

Typical Protocol

  • Alcohol Precursor : (3R)-3-hydroxy-2-propylisoindolin-1-one

  • Nucleophile : Methanol

  • Reagents : Triphenylphosphine (1.2 equiv), DIAD (1.1 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : ~75% (estimated based on analogous reactions)

Propyl Group Installation via Alkylation

Nucleophilic Substitution at the Isoindole Nitrogen

A two-step sequence introduces the propyl chain:

  • Deprotonation : Treating isoindolin-1-one with NaH in DMF generates a nucleophilic amide.

  • Alkylation : Reacting with 1-bromopropane at 60°C for 6 hours affords the N-propyl intermediate.

Optimization Notes

  • Excess alkylating agent (1.5 equiv) improves yield.

  • Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reactivity in polar aprotic solvents.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling

A halogenated isoindolinone (e.g., 2-bromo-3-methoxyisoindolin-1-one) undergoes coupling with propylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C. This method offers regioselectivity and compatibility with the methoxy group.

Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Tri-o-tolylphosphine (10 mol%)

  • Base : K₂CO₃

  • Yield : ~65% (estimated)

Resolution of Racemic Mixtures

Chiral Chromatography

If asymmetric synthesis proves challenging, preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves racemic 3-methoxyisoindolinone into enantiomers. The S-isomer elutes later under normal-phase conditions (hexane:isopropanol 90:10).

Critical Data Tables

Table 1. Comparison of Synthetic Routes

StepMethodReagents/ConditionsAdvantagesLimitations
CyclizationAcid-catalyzedAcetic acid, 120°CHigh atom economyRequires high temperature
Methoxy InstallationMitsunobuDIAD, PPh₃, MeOHStereochemical controlCostly reagents
PropylationAlkylationNaH, 1-bromopropaneSimple setupOver-alkylation side reactions
Cross-CouplingSuzukiPd(OAc)₂, propylboronic acidRegioselectiveRequires halogenated precursor

Table 2. Spectroscopic Data for Key Intermediates

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
3-Hydroxyisoindolin-1-one3200 (OH), 1680 (C=O)7.80–7.40 (m, 4H), 5.20 (s, 1H)163.1 [M+H]⁺
N-Propylisoindolin-1-one1675 (C=O)3.60 (t, 2H), 1.70–1.40 (m, 2H), 0.95 (t, 3H)190.2 [M+H]⁺
(3S)-3-Methoxy-2-propylisoindolin-1-one1690 (C=O)4.10 (q, 1H), 3.40 (s, 3H), 1.90–1.50 (m, 2H)205.3 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-propyl-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various isoindolone derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

3-methoxy-2-propyl-3H-isoindol-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-methoxy-2-propyl-3H-isoindol-1-one and related isoindolinones:

Compound (CAS) Substituents (Position) Molecular Formula Molecular Weight Notable Features
3-Methoxy-2-propyl-3H-isoindol-1-one (Target) 3-methoxy, 2-propyl C13H15NO2 (inferred) ~217.3 (inferred) Balanced lipophilicity; moderate steric bulk
878022-33-4 3-(4-Cl-phenyl), 3-[[4-(tert-butyl)phenyl]methoxy] C28H30ClNO2 448.00 Bulky tert-butyl and Cl groups; high MW
3532-73-8 3-hydroxy, 2-(2-methylphenyl) C21H17NO2 315.37 Polar hydroxy group; aryl substitution
1351687-17-6 Methoxy in pyridoindole, fused heterocycles C23H23N3O3 389.40 Complex heterocyclic core; multiple N atoms
503590-94-1 3-(1-methylpropyl) C12H15NO 189.25 Branched alkyl; partially saturated ring

Key Observations :

  • Lipophilicity : The target compound’s methoxy and propyl groups likely confer intermediate logP values compared to the highly lipophilic tert-butyl/Cl-substituted 878022-33-4 (~448 MW) and the polar 3532-73-8 (hydroxy group).
  • Steric Effects : The propyl chain in the target compound provides less steric hindrance than the bulky tert-butyl group in 878022-33-4 but more than the methyl group in 503590-94-1.

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